1-Ethyl-4-(phenylthio)pyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(phenylthio)pyridinium iodide is a chemical compound with the molecular formula C13H14INS and a molecular weight of 343.22643 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with an ethyl group and a phenylthio group, along with an iodide ion. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-(phenylthio)pyridinium iodide typically involves the reaction of 4-chloropyridine with phenylthiol in the presence of a base, followed by quaternization with ethyl iodide . The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Analyse Chemischer Reaktionen
1-Ethyl-4-(phenylthio)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(phenylthio)pyridinium iodide has a wide range of scientific research applications, including:
Wirkmechanismus
The precise mechanism of action of 1-Ethyl-4-(phenylthio)pyridinium iodide is still under investigation. it is theorized that this compound interacts with the cell membrane of bacterial and fungal cells, leading to structural and functional alterations. This interaction is believed to disrupt cellular metabolism, ultimately culminating in cell death . Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-(phenylthio)pyridinium iodide can be compared with other similar compounds, such as:
1-Ethyl-4-phenylpyridinium iodide: This compound has a similar structure but lacks the phenylthio group, which may result in different chemical and biological properties.
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: This compound contains a methoxycarbonyl group instead of a phenylthio group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its phenylthio substitution, which imparts distinct chemical properties and potential biological activities.
Eigenschaften
CAS-Nummer |
63512-52-7 |
---|---|
Molekularformel |
C13H14INS |
Molekulargewicht |
343.23 g/mol |
IUPAC-Name |
1-ethyl-4-phenylsulfanylpyridin-1-ium;iodide |
InChI |
InChI=1S/C13H14NS.HI/c1-2-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KDAYPDWBPIWATK-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=CC=C(C=C1)SC2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.